1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C10H11ClFN3 and its molecular weight is 227.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride has been utilized in the synthesis and structural characterization of related compounds. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles, involving a similar fluorophenyl group, which provides insights into molecular conformations and planarity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Reductive Amination and Compound Formation
- The compound has been used in the process of reductive amination, contributing to the formation of novel compounds. Bawa, Ahmad, and Kumar (2009) described using a similar fluorophenyl compound in the synthesis of secondary amines, important in pharmaceutical and chemical industries (Bawa, Ahmad, & Kumar, 2009).
Crystal Structure Analysis
- This chemical is significant in the analysis of crystal structures. Abdel-Wahab, Mohamed, Khidre, Ng, and Tiekink (2013) used a similar compound to examine the conformation of the central pyrazole ring and its interactions, which is crucial for understanding molecular geometries and interactions (Abdel-Wahab, Mohamed, Khidre, Ng, & Tiekink, 2013).
Antimicrobial and Antitumor Activities
- Compounds related to this compound have shown potential in antimicrobial and antitumor applications. For example, Ragavan, Vijayakumar, and Kumari (2010) explored novel pyrazole derivatives for their antibacterial and antifungal activities, demonstrating the versatility of these compounds in biomedical research (Ragavan, Vijayakumar, & Kumari, 2010).
Exploration in Pharmacology and Medicinal Chemistry
- The compound and its derivatives are being explored for their pharmacological potential. Wise et al. (1987) investigated a series of compounds, including a similar fluorophenyl pyrazole, for their antipsychotic properties, highlighting the relevance of these compounds in drug discovery and development (Wise et al., 1987).
Nonlinear Optical Studies
- The compound has been studied for its nonlinear optical properties. Tamer et al. (2016) synthesized a related pyrazol-5-amine and analyzed its structural and optical properties, contributing to the field of material science and photonics (Tamer et al., 2016).
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to specific sites on the biomolecules, potentially influencing their function or activity .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJRAKIICLYPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.